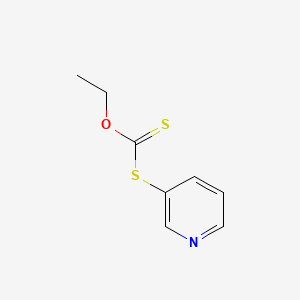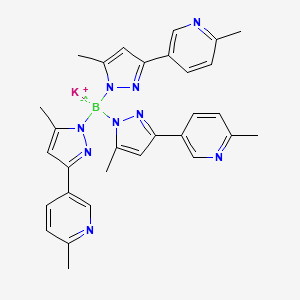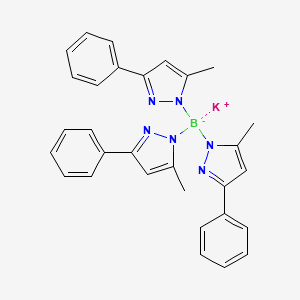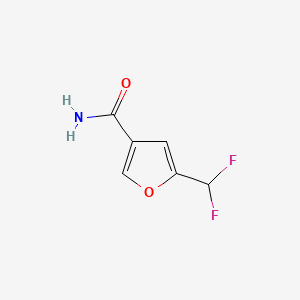
(2R,3R,4R,5R)-2-((BIS(4-METHOXYPHENYL)(PHENYL)METHOXY)METHYL)-4-(2-METHOXYETHOXY)-5-(5-METHYL-2,4-DI
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-MOE-5MeU-3’-phosphoramidite is a modified nucleoside phosphoramidite used in the synthesis of oligonucleotides. This compound features a 2’-O-methoxyethyl (MOE) group and a 5-methyluridine (5MeU) base, which provide enhanced duplex stability, significant nuclease resistance, and relatively low toxicity . These properties make it an attractive candidate for therapeutic applications, particularly in the development of antisense oligonucleotides and small interfering RNA (siRNA) therapies .
Preparation Methods
The synthesis of 2’-O-MOE-5MeU-3’-phosphoramidite involves several steps, starting with the protection of the nucleoside base and the ribose sugar. The 2’-O-methoxyethyl group is introduced to the ribose ring, followed by the protection of the 5-methyluridine base. The final step involves the addition of the phosphoramidite group to the 3’-position of the nucleoside . Industrial production methods typically involve automated oligonucleotide synthesizers, which ensure high efficiency and consistency in the synthesis process .
Chemical Reactions Analysis
2’-O-MOE-5MeU-3’-phosphoramidite undergoes various chemical reactions, including:
Common reagents used in these reactions include iodine for oxidation, and various acids or bases for deprotection . The major products formed from these reactions are the desired oligonucleotides with enhanced stability and nuclease resistance .
Scientific Research Applications
2’-O-MOE-5MeU-3’-phosphoramidite is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Mechanism of Action
The mechanism of action of 2’-O-MOE-5MeU-3’-phosphoramidite involves its incorporation into oligonucleotides, which then interact with target nucleic acids. The 2’-O-methoxyethyl group enhances the stability of the oligonucleotide duplex and increases resistance to nuclease degradation . This allows the oligonucleotide to effectively bind to its target mRNA or DNA, leading to the inhibition of gene expression or the degradation of the target nucleic acid .
Comparison with Similar Compounds
2’-O-MOE-5MeU-3’-phosphoramidite is similar to other modified nucleoside phosphoramidites, such as 2’-O-methyl (2’-OMe) and 2’-fluoro (2’-F) phosphoramidites . it offers several unique advantages:
Enhanced Stability: The 2’-O-methoxyethyl group provides greater duplex stability compared to 2’-OMe and 2’-F modifications.
Nuclease Resistance: The MOE modification offers significant resistance to nuclease degradation, making it more suitable for therapeutic applications.
Low Toxicity: 2’-O-MOE-5MeU-3’-phosphoramidite exhibits relatively low toxicity, which is beneficial for in vivo applications.
Similar compounds include:
- 2’-O-methyl-5-methyluridine-3’-phosphoramidite
- 2’-fluoro-5-methyluridine-3’-phosphoramidite
- 2’-O-methoxyethyl-adenosine-3’-phosphoramidite
These compounds share similar properties but differ in their specific modifications and applications.
Properties
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-38-37(56-41(39(38)53-26-25-50-6)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38-,39-,41-,58?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRRKZDUDXHJNC-KZQAAKLLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H55N4O10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1]Benzofuro[3,2-e][1,3]benzothiazole](/img/structure/B574508.png)



![1H-Naphtho[2,3-D]imidazole-1,2-diamine](/img/structure/B574517.png)
![4-[Methoxy(3-pyridinyl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B574518.png)
